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Compound of Interest

Meclizine Dihydrochloride
Compound Name:

Monohydrate

Cat. No. B021617

This guide provides a comprehensive overview of the available preclinical safety and toxicology
data for meclizine dihydrochloride monohydrate, an H1 antihistamine utilized for the
management of motion sickness and vertigo. The information is intended for researchers,
scientists, and drug development professionals, presenting a synthesis of acute toxicity,
reproductive and developmental effects, and other relevant safety data.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance
after a single exposure or multiple exposures within a short period. For meclizine
dihydrochloride, the primary measure of acute toxicity is the median lethal dose (LD50).
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] Route of
Test Species o ) LD50 Reference
Administration

Acute Oral

o Mouse Oral 1600 mg/kg [1]12][3]
Toxicity
Acute
Intraperitoneal Mouse Intraperitoneal 625 mg/kg [3]
Toxicity
Acute Oral

L Rat Oral 5045 mg/kg [4]
Toxicity
Acute Dermal )

o Rabbit Dermal 12800 mg/kg [4]
Toxicity
Acute Inhalation ) 1600 ppm (4h)

o Rat Inhalation [4]
Toxicity (LCLO)

LCLo (Lowest published lethal concentration)

Experimental Protocols

While detailed experimental protocols for these specific LD50 studies are not extensively
available in the public domain, a general methodology for an acute oral toxicity study (as per
OECD Guideline 423) is described below.

Objective: To determine the oral LD50 of a substance.

Animal Model: Typically, a rodent species such as mice or rats is used.

Methodology:

e Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
» Fasting: Animals are fasted overnight prior to dosing.

o Dose Administration: A single dose of the test substance is administered via oral gavage.
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» Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes over a 14-day period.

e Necropsy: A gross necropsy is performed on all animals at the end of the study.

e LD50 Calculation: The LD50 is calculated using appropriate statistical methods.

Acute Oral Toxicity Study Workflow (General)
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Caption: Generalized workflow for an acute oral toxicity study.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies assess the potential of a substance to
interfere with normal reproduction and development.
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Species Dose Key Findings Reference
25-50 times the
Rat Cleft palate [51617]
human dose
Significant anti-fertility
activity, reduced fetal
body weight and
length, reduced dam
Meclizine 37 mg/kg + body weight gain,
Rat g/Kg y weight g (5]

Caffeine 30 mg/kg

reduced absolute
kidney and spleen
weight. No increase in
external or internal

congenital anomalies.

Experimental Protocols

A study on female albino Wistar rats investigated the reproductive and developmental effects of

a meclizine and caffeine combination.[8]

Objective: To evaluate the reproductive toxic effect of a meclizine and caffeine combination.

Animal Model: Female albino Wistar rats.

Methodology:

e Dose Groups:

o Low Dose (LD): Meclizine 3.7 mg/kg and caffeine 3 mg/kg

o Middle Dose (MD): Meclizine 37 mg/kg and caffeine 30 mg/kg

o High Dose (HD): Meclizine 370 mg/kg and caffeine 300 mg/kg (removed due to severe

maternal toxicity)

o Administration: The mixture was administered for 1-7 days for fertility studies and 8-14 days

for embryotoxicity studies.
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o Fertility Study Endpoints: Laparotomy was performed on day 10 of gestation to count the
number of implants and corpora lutea, and to determine pre- and post-implantation losses.

« Embryotoxicity Study Endpoints: Fetuses were evaluated for external, skeletal, and visceral
abnormalities. Dam body weight gain was also monitored.

Reproductive & Developmental Toxicity Study Workflow
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Caption: Workflow for a typical reproductive toxicity study.
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Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to
mutations. Publicly available data on the genotoxicity of meclizine dihydrochloride
monohydrate is limited. Safety data sheets often state "No data available".[1][2]

A standard battery of genotoxicity tests typically includes:
¢ A bacterial reverse mutation test (Ames test): To detect gene mutations.

e An in vitro mammalian cell chromosomal aberration test or an in vitro mouse lymphoma
assay: To detect chromosomal damage.

e An in vivo genotoxicity test, such as a micronucleus test in rodents: To assess chromosomal
damage in a whole animal system.

Without specific study reports, a definitive conclusion on the genotoxic potential of meclizine
cannot be made.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumor-forming
potential of a substance. According to available safety information, meclizine is not classified as
a probable, possible, or confirmed human carcinogen by the International Agency for Research
on Cancer (IARC).[1] However, detailed long-term carcinogenicity bioassay reports in animals
are not readily available in the public domain.
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Caption: Antagonistic action of meclizine on the H1 receptor pathway.
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Conclusion

The available preclinical data indicate that meclizine dihydrochloride monohydrate has a
low order of acute toxicity. Reproductive and developmental toxicity studies in rats have shown
teratogenic effects (cleft palate) at doses significantly higher than those used in humans.[5][6]
[7] A combination study with caffeine also indicated potential anti-fertility and embryotoxic
effects in rats.[8] There is a notable lack of publicly available, detailed genotoxicity and
carcinogenicity studies, which represents a significant data gap in the comprehensive
preclinical safety profile of this compound. Further research in these areas would be beneficial
for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Meclizine dihydrochloride - Safety Data Sheet [chemicalbook.com]
. spectrumchemical.com [spectrumchemical.com]

. cdn.caymanchem.com [cdn.caymanchem.com]

. orionsignals.com [orionsignals.com]

. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

. wendyblount.com [wendyblount.com]

. accessdata.fda.gov [accessdata.fda.gov]

°
(0] ~ (o)) ()] EEN w N =

. Prenatal and developmental toxicity study of meclizine and caffeine combination in female
albino Wistar rats - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Preclinical Safety and Toxicology of Meclizine
Dihydrochloride Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b021617#meclizine-dihydrochloride-
monohydrate-preclinical-safety-and-toxicology-studies]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b021617?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK560645/
https://www.wendyblount.com/handouts-drugs/DrugHandout-Meclizine.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/010721s058lbl.pdf
https://pubmed.ncbi.nlm.nih.gov/25651609/
https://www.benchchem.com/product/b021617?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/msds/meclizine-dihydrochloride.htm
https://www.spectrumchemical.com/media/sds/M3985_AGHS.pdf
https://cdn.caymanchem.com/cdn/msds/14615m.pdf
https://www.orionsignals.com/wp-content/uploads/2018/06/964.pdf
https://www.ncbi.nlm.nih.gov/books/NBK560645/
https://www.wendyblount.com/handouts-drugs/DrugHandout-Meclizine.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/010721s058lbl.pdf
https://pubmed.ncbi.nlm.nih.gov/25651609/
https://pubmed.ncbi.nlm.nih.gov/25651609/
https://www.benchchem.com/product/b021617#meclizine-dihydrochloride-monohydrate-preclinical-safety-and-toxicology-studies
https://www.benchchem.com/product/b021617#meclizine-dihydrochloride-monohydrate-preclinical-safety-and-toxicology-studies
https://www.benchchem.com/product/b021617#meclizine-dihydrochloride-monohydrate-preclinical-safety-and-toxicology-studies
https://www.benchchem.com/product/b021617#meclizine-dihydrochloride-monohydrate-preclinical-safety-and-toxicology-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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